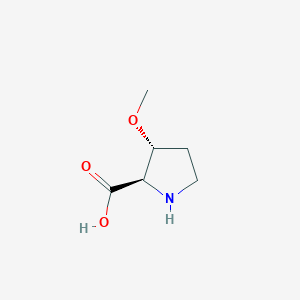
(2R,3R)-3-Methoxypyrrolidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a methoxy group attached to the pyrrolidine ring, which imparts unique chemical properties to the molecule. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a solvent like ethanol or methanol.
Another approach involves the use of chiral auxiliaries, which are temporarily attached to the precursor molecule to induce the desired stereochemistry during the reaction. After the reaction is complete, the chiral auxiliary is removed, yielding the target compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid may involve large-scale asymmetric hydrogenation processes using highly efficient chiral catalysts. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid.
Reduction: (2R,3R)-3-Methoxypyrrolidine-2-methanol or (2R,3R)-3-Methoxypyrrolidine-2-aldehyde.
Substitution: Various substituted pyrrolidine derivatives, depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The methoxy group and the carboxylic acid group play crucial roles in its binding to molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, with similar stereochemistry but different functional groups.
(2R,3R)-Dihydromyricetin: A flavonoid with antioxidant properties, sharing the same stereochemistry but differing in its overall structure and biological activity.
Uniqueness
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid is unique due to its specific combination of a methoxy group and a carboxylic acid group on a pyrrolidine ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R,3R)-3-methoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
NIKRPQUOBKTPNA-RFZPGFLSSA-N |
Isomeric SMILES |
CO[C@@H]1CCN[C@H]1C(=O)O |
Canonical SMILES |
COC1CCNC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















